2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide 2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 946344-44-1
VCID: VC6778036
InChI: InChI=1S/C17H13ClF3N3O4S/c18-12-4-3-11(17(19,20)21)10-15(12)29(26,27)22-7-8-24-16(25)6-5-13(23-24)14-2-1-9-28-14/h1-6,9-10,22H,7-8H2
SMILES: C1=COC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl
Molecular Formula: C17H13ClF3N3O4S
Molecular Weight: 447.81

2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide

CAS No.: 946344-44-1

Cat. No.: VC6778036

Molecular Formula: C17H13ClF3N3O4S

Molecular Weight: 447.81

* For research use only. Not for human or veterinary use.

2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide - 946344-44-1

Specification

CAS No. 946344-44-1
Molecular Formula C17H13ClF3N3O4S
Molecular Weight 447.81
IUPAC Name 2-chloro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-5-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C17H13ClF3N3O4S/c18-12-4-3-11(17(19,20)21)10-15(12)29(26,27)22-7-8-24-16(25)6-5-13(23-24)14-2-1-9-28-14/h1-6,9-10,22H,7-8H2
Standard InChI Key OKIZDXAHGFBPJD-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide (CAS: 946344-44-1) features a benzenesulfonamide core substituted with chlorine and trifluoromethyl groups at the 2- and 5-positions, respectively. A pyridazinone ring fused to a furan moiety is connected via an ethylamine bridge to the sulfonamide nitrogen. The molecular formula is C₁₇H₁₃ClF₃N₃O₄S, with a molecular weight of 447.81 g/mol. Key structural attributes include:

  • Chlorine Atom: Enhances electrophilicity and influences binding interactions in biological systems.

  • Trifluoromethyl Group: Improves metabolic stability and membrane permeability due to its lipophilic nature .

  • Furan-Pyridazinone Hybrid: Contributes to π-π stacking and hydrogen-bonding capabilities, critical for enzyme inhibition .

  • Sulfonamide Linkage: A common pharmacophore in drugs targeting enzymes like cyclooxygenase (COX) and carbonic anhydrase.

Physicochemical Properties

The compound’s properties are shaped by its functional groups:

PropertyValue/Description
Melting PointNot fully characterized
SolubilityLow aqueous solubility; soluble in DMSO, DMF
LogP (Partition Coefficient)Estimated ~3.2 (high lipophilicity)
StabilityStable under inert conditions; hydrolytically sensitive at high pH

These traits suggest challenges in drug formulation but advantages in crossing biological membranes .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions, as inferred from analogous compounds :

  • Pyridazinone Ring Formation: Cyclization of 2-halogenated acrylate with nitromethane under Lewis acid catalysis, followed by condensation with triethyl orthoformate .

  • Furan Incorporation: Coupling of furan-2-carboxylic acid derivatives via Suzuki-Miyaura or nucleophilic aromatic substitution.

  • Sulfonamide Introduction: Reaction of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride with the ethylamine-linked pyridazinone intermediate.

Key challenges include regioselectivity during chlorination and maintaining stereochemical integrity. A patented method for similar pyridazines uses phosphorus oxychloride for chlorination, achieving >99% purity .

Optimization Strategies

  • Continuous Flow Reactors: Improve yield and reduce side reactions during cyclization.

  • Catalytic Systems: Palladium catalysts for efficient furan coupling .

  • Purification Techniques: Recrystallization with isopropanol and activated carbon enhances purity .

Biological Activities and Mechanisms

Anticancer Activity

Furan-containing derivatives exhibit significant cytotoxicity against cancer cell lines. For example, compound 7b from a related study demonstrated IC₅₀ values of 6.66 μM (A549 lung cancer) and 8.51 μM (HT-29 colon cancer), comparable to sorafenib . Mechanistically, these compounds inhibit VEGFR-2, disrupting angiogenesis and inducing apoptosis via caspase-3 activation .

Antimicrobial Properties

Sulfonamide derivatives are known to inhibit dihydropteroate synthase (DHPS), a folate biosynthesis enzyme. The chloro and trifluoromethyl groups may broaden spectrum activity against resistant strains .

Applications in Drug Development

Targeted Therapies

  • Oncology: As a VEGFR-2 inhibitor, this compound could suppress tumor angiogenesis .

  • Autoimmune Diseases: COX-2 inhibition may alleviate rheumatoid arthritis and inflammatory bowel disease.

  • Infectious Diseases: Potential use against multidrug-resistant bacteria and fungi .

Material Science Applications

The trifluoromethyl group’s thermal stability makes the compound a candidate for high-performance polymers and coatings .

Future Research Directions

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles in animal models.

  • Structure-Activity Relationships (SAR): Modify the furan or pyridazinone rings to enhance potency.

  • Combination Therapies: Assess synergy with existing chemotherapeutic agents .

  • Synthetic Scalability: Develop greener methodologies using biocatalysts or microwave-assisted synthesis .

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